

Gas chromatography-mass spectrometry (GC-MS) analysis of N,N-dimethyl-2-phenoxypropanamide.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

N,N-dimethyl-2phenoxypropanamide

Cat. No.:

B6023818

Get Quote

Application Note: GC-MS Analysis of N,N-dimethyl-2-phenoxypropanamide Abstract

This application note presents a detailed protocol for the qualitative and quantitative analysis of **N,N-dimethyl-2-phenoxypropanamide** using gas chromatography-mass spectrometry (GC-MS). The described method is intended for researchers, scientists, and professionals in the fields of analytical chemistry, quality control, and drug development. The protocol outlines sample preparation, instrument parameters, and data analysis. Hypothetical but representative data is provided for illustrative purposes.

Introduction

N,N-dimethyl-2-phenoxypropanamide is a chemical compound with potential applications in various industries. A reliable and robust analytical method is crucial for its accurate identification and quantification in different matrices. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and selectivity, making it a suitable technique for the analysis of this compound. This document provides a comprehensive guide for the GC-MS analysis of **N,N-dimethyl-2-phenoxypropanamide**.

Experimental Protocol Sample Preparation

- Standard Solution Preparation:
 - Prepare a stock solution of N,N-dimethyl-2-phenoxypropanamide at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
 - Perform serial dilutions of the stock solution to prepare working standards with concentrations ranging from 1 μg/mL to 100 μg/mL.
- Sample Matrix Preparation (if applicable):
 - For analysis in complex matrices (e.g., biological fluids, environmental samples), a sample
 extraction step such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may
 be necessary to remove interfering substances. The choice of extraction method will
 depend on the specific matrix.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis. These may require optimization based on the specific instrument and laboratory conditions.

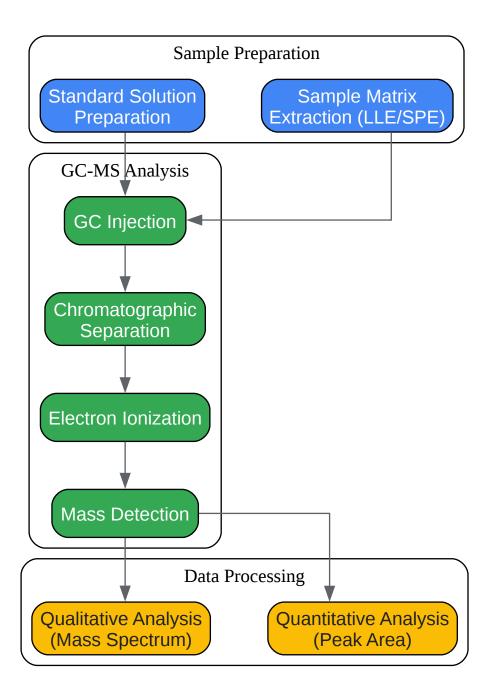
Table 1: Gas Chromatography (GC) Parameters

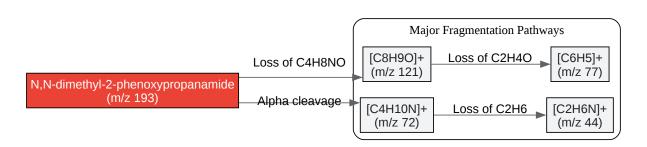
Parameter	Value
Gas Chromatograph	Agilent 8890 GC System or equivalent
Column	HP-5ms (30 m x 0.25 mm, 0.25 μm) or equivalent
Inlet Temperature	250 °C
Injection Mode	Splitless
Injection Volume	1 μL
Carrier Gas	Helium
Flow Rate	1.0 mL/min (Constant Flow)
Oven Temperature Program	Initial temperature: 100 °C, hold for 1 minRamp 1: 15 °C/min to 280 °CHold at 280 °C for 5 min

Table 2: Mass Spectrometry (MS) Parameters

Parameter	Value
Mass Spectrometer	Agilent 5977B MSD or equivalent
Ion Source	Electron Ionization (EI)
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C
Electron Energy	70 eV
Mass Range	m/z 40-400
Scan Mode	Full Scan

Data Presentation


 $\hbox{ Table 3: Hypothetical Quantitative Data for N, N-dimethyl-2-phenoxypropanamide} \\$



Parameter	Value
Retention Time (RT)	~10.5 min
Molecular Ion (M+)	m/z 193
Key Fragment Ions (m/z)	121, 77, 72, 44
Limit of Detection (LOD)	~0.1 µg/mL
Limit of Quantification (LOQ)	~0.5 μg/mL

Mandatory Visualizations

Click to download full resolution via product page

• To cite this document: BenchChem. [Gas chromatography-mass spectrometry (GC-MS) analysis of N,N-dimethyl-2-phenoxypropanamide.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6023818#gas-chromatography-mass-spectrometry-gc-ms-analysis-of-n-n-dimethyl-2-phenoxypropanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com